![molecular formula C10H19N B14398815 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-76-1](/img/structure/B14398815.png)
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that features a cyclopentane ring fused with a pyrrole ring. This compound is part of the broader class of pyrroles, which are known for their aromatic properties and significant presence in various natural and synthetic products. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Organocatalytic Synthesis: The [3+2] cycloaddition reaction has emerged as a promising approach for constructing five-membered heterocyclic scaffolds, including pyrroles.
Análisis De Reacciones Químicas
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Aplicaciones Científicas De Investigación
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Propiedades
Número CAS |
87401-76-1 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1,2,6-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-7-4-5-9-6-8(2)11(3)10(7)9/h7-10H,4-6H2,1-3H3 |
Clave InChI |
YOJSAHSFOIRGTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C1N(C(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


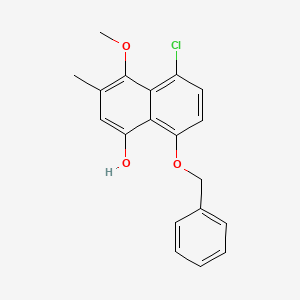
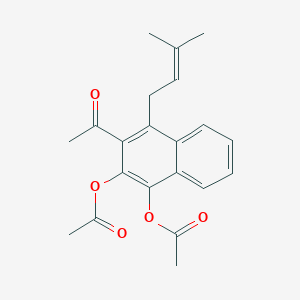
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)

![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)

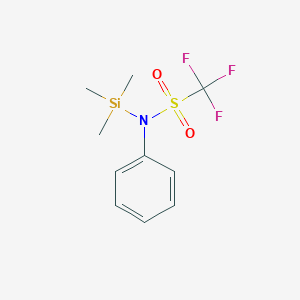
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
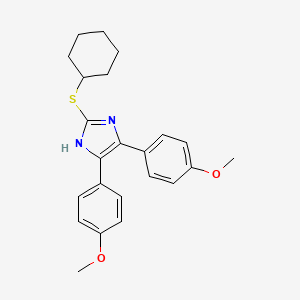
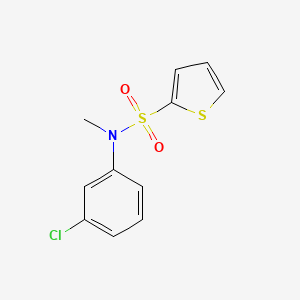

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
